![molecular formula C14H18N2O2 B242184 spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-one](/img/structure/B242184.png)
spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-one, also known as spirooxindole, is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry. The unique spirocyclic structure of spirooxindole has made it an attractive scaffold for the development of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-onee is not fully understood. However, studies have suggested that it may act through various pathways, including the inhibition of protein kinases and histone deacetylases. It has also been shown to induce apoptosis in cancer cells and inhibit viral replication.
Biochemical and Physiological Effects:
Spirooxindole has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest, inhibit angiogenesis, and modulate the immune response. It has also been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-onee is its unique spirocyclic structure, which makes it an attractive scaffold for the development of novel therapeutic agents. However, one limitation is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are many potential future directions for the study of spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-onee. One direction is the development of spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-onee derivatives with improved solubility and bioavailability. Another direction is the investigation of spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-onee as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-onee derivatives could be investigated for their potential as inhibitors of other enzymes, such as phosphodiesterases and proteases. Overall, the unique spirocyclic structure of spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-onee makes it a promising scaffold for the development of novel therapeutic agents.
Synthesemethoden
The synthesis of spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-onee can be achieved through various methods, including the Huisgen 1,3-dipolar cycloaddition reaction, the Michael addition reaction, and the Ugi multicomponent reaction. The Huisgen 1,3-dipolar cycloaddition reaction involves the reaction of an azide and an alkyne to form a 1,2,3-triazole, which is then cyclized to form the spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-onee. The Michael addition reaction involves the reaction of an enamine and a Michael acceptor, followed by cyclization to form the spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-onee. The Ugi multicomponent reaction involves the reaction of an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-onee.
Wissenschaftliche Forschungsanwendungen
Spirooxindole has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antiviral, antibacterial, and anti-inflammatory properties. Spirooxindole derivatives have also been investigated for their potential as inhibitors of various enzymes, such as protein kinases and histone deacetylases.
Eigenschaften
Produktname |
spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-one |
---|---|
Molekularformel |
C14H18N2O2 |
Molekulargewicht |
246.3 g/mol |
IUPAC-Name |
spiro[1,3-dihydro-4,1,3-benzoxadiazepine-2,1//'-cycloheptane]-5-one |
InChI |
InChI=1S/C14H18N2O2/c17-13-11-7-3-4-8-12(11)15-14(16-18-13)9-5-1-2-6-10-14/h3-4,7-8,15-16H,1-2,5-6,9-10H2 |
InChI-Schlüssel |
URZXXYDRZSXICE-UHFFFAOYSA-N |
SMILES |
C1CCCC2(CC1)NC3=CC=CC=C3C(=O)ON2 |
Kanonische SMILES |
C1CCCC2(CC1)NC3=CC=CC=C3C(=O)ON2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.